

Incidence and Characteristics of Mood Disorders

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Compound Focus: Buparlisib

CAS No.: 944396-07-0

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The following table summarizes the frequency and severity of mood-related adverse events observed in key phase II clinical trials.

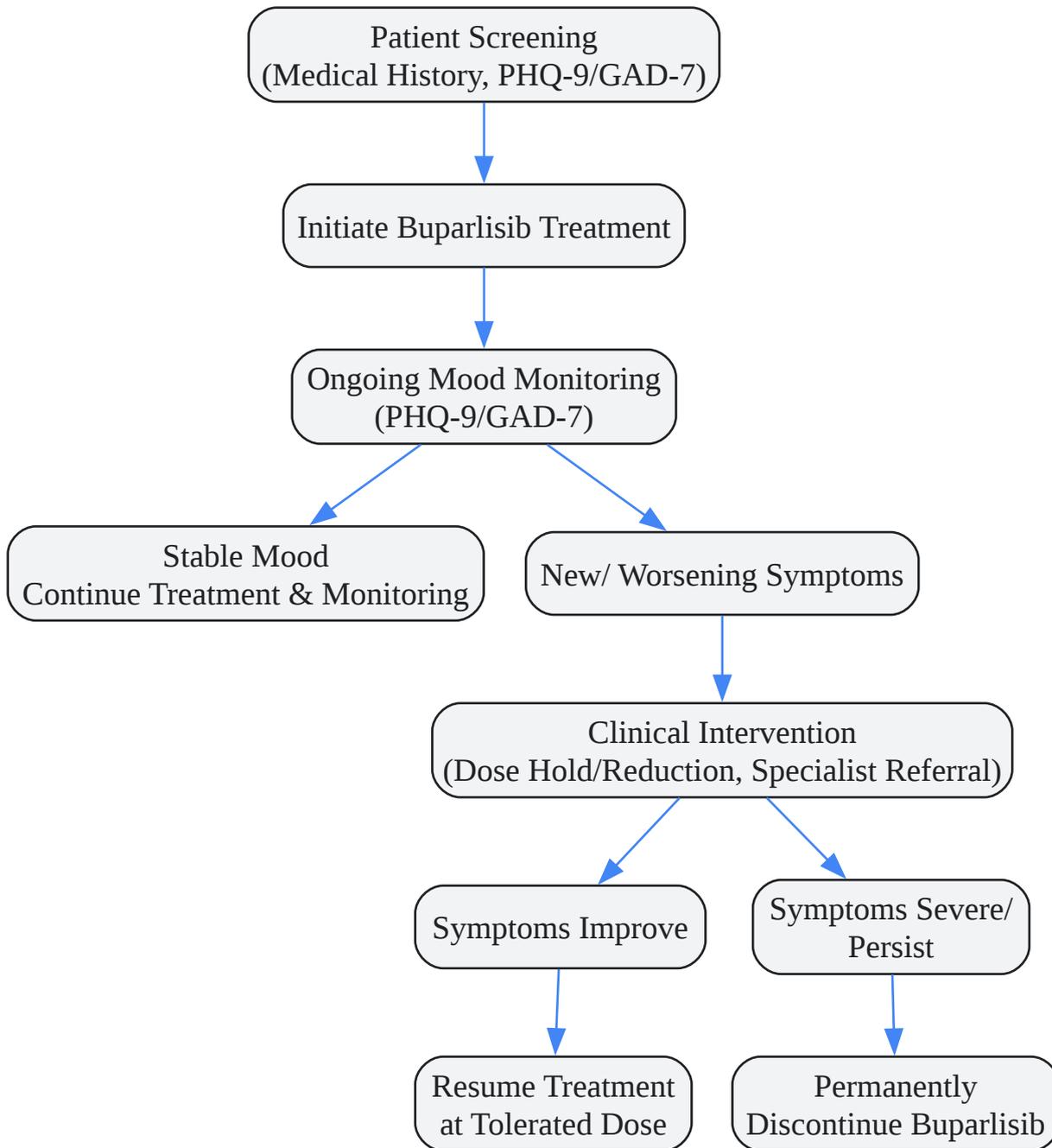
Study Population	Intervention	Anxiety (All Gr./Gr. 3+)	Depression (All Gr./Gr. 3+)	Other Mood Alterations	Citation
Metastatic TNBC (N=50) [1]	Buparlisib 100 mg/day	18% (10% Gr. 1, 8% Gr. 2)	18% (12% Gr. 1, 6% Gr. 2)	-	[1]
mCRPC (N=30) [2]	Buparlisib 100 mg/day ± Enzalutamide	-	-	Frequent Gr. 1-2; one Gr. 3 confusion event	[2]
Advanced HR+ Breast Cancer (N=289) [3]	Buparlisib + Fulvestrant	-	-	"Substantial toxicity"; suicide attempts reported	[3]
Japanese Phase I (N=15) [4]	Buparlisib 100 mg/day	Two Gr. 1, one Gr. 2	-	-	[4]

Management and Screening Protocols

Based on the trials, a standard set of management strategies was developed to mitigate these psychiatric risks.

Protocol Component	Specific Tools & Actions	Rationale & Citation
Pre-treatment Screening	Medical history; exclude patients with significant mood disorders [4] [2] [1]; PHQ-9 & GAD-7 questionnaires [2] [1]	Identifies at-risk patients; establishes a baseline for mood [2] [1].
Ongoing Monitoring	PHQ-9 and GAD-7 administered frequently (e.g., Days 1/15 of Cycles 1/2, then each cycle) [2] [1]	Enables early detection of mood changes for prompt intervention [2] [1].
Dose Modification	Protocol-defined dose reductions (e.g., to 80 mg, then 60 mg daily) or treatment interruption/ discontinuation [2] [1]	Managed toxicity in clinical trials; required in a significant portion of patients [2] [1].

The workflow for screening and management can be visualized as a sequential process.



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Pharmacological Context and Expert Recommendations

Mood disorders are a mechanism-based toxicity of **buparlisib**. As a **pan-class I PI3K inhibitor**, it crosses the blood-brain barrier and inhibits all four PI3K isoforms (α , β , γ , δ) [5] [6] [7]. The **PI3K pathway is critical for neuronal signaling and cell survival** in the brain, and its inhibition in the central nervous system is the postulated cause of mood disturbances [3] [7].

Expert commentary from oncologists emphasizes that **even with strict exclusion criteria for pre-existing mood disorders, significant toxicity can occur**, underscoring the need for vigilance [3].

Frequently Asked Questions (FAQs)

Q1: Why does buparlisib cause mood disorders while other PI3K inhibitors might not? Buparlisib is brain-penetrable, with a brain-plasma ratio of 1.5-2.0 in mice [5]. This distinguishes it from other PI3K inhibitors that may be effluxed from the brain by the P-glycoprotein (P-gp) transporter [5].

Q2: What is the typical onset for these mood effects? In clinical trials, dose-limiting mood alterations were identified in the first cycle (28 days) [4], justifying intensive monitoring during initial treatment.

Q3: Were there any fatal outcomes linked to mood disorders in trials? The studies reviewed did not report fatalities directly from mood disorders. However, in the BELLE-3 trial, there were **suicide attempts**, leading to serious concern and highlighting the potentially severe nature of this adverse effect [3].

The data on **buparlisib** and mood disorders is established but not recent. For the most current clinical management guidelines, I recommend consulting the latest version of the drug's official prescribing information (if available in your region) or recent oncology supportive care reviews.

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To cite this document: Smolecule. [Incidence and Characteristics of Mood Disorders]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548230#buparlisib-mood-disorders-depression-management]

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